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Compound of Interest

Compound Name: Disalicylide

Cat. No.: B3328571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of

disalicylide (6H,12H-dibenzo[b,f]dioxocin-6,12-dione), a versatile cyclic ester derived from

salicylic acid. Its unique structure allows it to serve as a valuable precursor in various organic

transformations, including ring-opening polymerization and the synthesis of complex

heterocyclic systems.

Synthesis of Disalicylide
Disalicylide is typically synthesized from salicylic acid. A common method involves the

reaction of salicylic acid with phosgene and triethylamine to form an intermediate, 1,3-

benzodioxan-2,4-dione, which is then converted to cis-disalicylide.

Experimental Protocol: Synthesis of cis-Disalicylide
Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione. Salicylic acid is reacted with phosgene in

the presence of slightly less than two molar equivalents of triethylamine. This reaction

proceeds in high yield.

Step 2: Conversion to cis-Disalicylide. A trace amount of triethylamine is added to the 1,3-

benzodioxan-2,4-dione intermediate. This catalyzes an almost quantitative conversion to cis-

disalicylide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3328571?utm_src=pdf-interest
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Polymer Chemistry: Ring-Opening
Polymerization
Disalicylide and its derivatives are valuable monomers for the synthesis of polyesters and

poly(anhydride-esters) through ring-opening polymerization (ROP). These polymers are of

interest as biodegradable materials. The ROP of cyclic esters like disalicylide is a versatile

method for producing polymers with controlled molecular weights and specific end-groups.

The driving force for the ring-opening of cyclic monomers is the relief of ring strain. For an

eight-membered ring like disalicylide, the relief of steric crowding is a significant contributing

factor. The polymerization can be initiated by various catalysts, including acids, bases, or

organometallic compounds.

Below is a general workflow for the ring-opening polymerization of a cyclic ester monomer.
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Caption: General workflow for Ring-Opening Polymerization of a cyclic ester.
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Experimental Protocol: Melt Condensation
Polymerization of Salicylate-Based Monomers
This protocol describes the synthesis of a salicylate-based poly(anhydride-ester) from a diacid

precursor, which can be derived from disalicylide chemistry.

Monomer Activation: The diacid precursor is first acetylated with an excess of acetic

anhydride. The mixture is stirred at an elevated temperature (e.g., 120°C) until a

homogeneous solution is formed (approximately 2 hours). The excess acetic anhydride is

then removed under vacuum, and the resulting monomer is washed with diethyl ether.

Polymerization: The purified monomer (e.g., 500 mg) is placed in a reaction vessel equipped

for high vacuum and heating. The vessel is heated to 180°C in a silicone oil bath under high

vacuum (<2 mmHg) for 1 to 3 hours. The reaction is complete when the melt solidifies.

Precursor for Heterocyclic Synthesis
Disalicylide serves as an excellent electrophilic precursor for the synthesis of various

heterocyclic compounds, particularly flavone derivatives. The strained eight-membered ring is

susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization to form

new heterocyclic systems.

Reaction of Disalicylide with Carbon Nucleophiles
The reaction of cis-disalicylide with sodio-derivatives of active methylene compounds provides

a straightforward route to chromeno[4,3-b]chromen derivatives.

cis-Disalicylide

Ring-Opened Intermediate

Nucleophilic Attack

Sodio-derivative
(e.g., Ethyl Sodioacetoacetate)

Chromeno[4,3-b]chromen-6,7-dione
Cyclization
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Caption: Synthesis of a chromeno[4,3-b]chromen derivative from cis-disalicylide.
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Experimental Protocol: Synthesis of Chromeno-[4,3-
b]chromen-6,7-dione

Preparation of Nucleophile: Ethyl sodioacetoacetate is prepared by reacting ethyl

acetoacetate with a suitable sodium base (e.g., sodium ethoxide).

Reaction with Disalicylide: cis-Disalicylide is treated with the freshly prepared ethyl

sodioacetoacetate. The reaction readily proceeds to yield the chromeno-[4,3-b]chromen-6,7-

dione.

Quantitative Data for Heterocycle Synthesis
Reactant 1 Reactant 2 Product Yield Reference

cis-Disalicylide

Ethyl

sodioacetoacetat

e

Chromeno-[4,3-

b]chromen-6,7-

dione

High

cis-Disalicylide
Sodioacetylaceto

ne

6-hydroxy-6-

methylchromeno[

4,3-b]chromen-7-

one

High

Application in Stereoselective Synthesis
The application of disalicylide as a chiral auxiliary in stereoselective synthesis is an area of

ongoing research. While the inherent chirality of certain disalicylide derivatives could

potentially be exploited to control the stereochemical outcome of reactions, specific and well-

documented examples with high diastereomeric or enantiomeric excess are not yet widely

reported in the surveyed literature. The development of chiral, non-racemic disalicylide
analogues could open new avenues for its use in asymmetric synthesis.
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Application Area Description Key Advantages

Polymer Synthesis

Monomer for ring-opening

polymerization to produce

polyesters and poly(anhydride-

esters).

Access to biodegradable

polymers with tunable

properties.

Heterocyclic Synthesis

Electrophilic precursor for the

synthesis of flavones and other

chromenone derivatives.

Efficient route to complex

heterocyclic scaffolds.

Potential in Stereoselective

Synthesis

Potential as a chiral auxiliary or

scaffold for asymmetric

reactions.

An area for future research

and development.

To cite this document: BenchChem. [Application Notes and Protocols: Disalicylide in Organic
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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